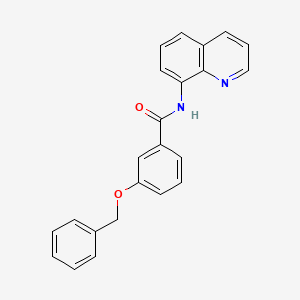

3-(benzyloxy)-N-(quinolin-8-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-23(25-21-13-5-9-18-11-6-14-24-22(18)21)19-10-4-12-20(15-19)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPAXVRCYRSSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 3 Benzyloxy N Quinolin 8 Yl Benzamide

Retrosynthetic Analysis of 3-(benzyloxy)-N-(quinolin-8-yl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond). This bond is formed between a carboxylic acid and an amine.

This retrosynthetic step, known as a C-N disconnection, simplifies the target molecule into two primary precursors:

3-(benzyloxy)benzoic acid : This molecule provides the acyl component of the amide.

8-Aminoquinoline (B160924) : This molecule serves as the amine component.

The synthesis, therefore, involves the preparation of these two precursors followed by their coupling to form the final amide product.

Precursor Synthesis Methodologies

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.

Synthesis of Substituted Benzamide (B126) Precursors

The key benzamide precursor is 3-(benzyloxy)benzoic acid. A common and effective method for its synthesis involves a Williamson ether synthesis followed by saponification. The process typically starts with an ester of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate.

The synthesis proceeds in two main steps:

Etherification : Methyl 3-hydroxybenzoate is treated with benzyl (B1604629) bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or acetonitrile. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the benzyl bromide to form the benzyl ether.

Saponification : The resulting methyl 3-(benzyloxy)benzoate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final product, 3-(benzyloxy)benzoic acid. nih.govresearchgate.net

An alternative, though less direct route for some substituted analogs, involves the esterification of benzoic acid with benzyl alcohol.

Synthesis of 8-Aminoquinoline Precursors

8-Aminoquinoline is a well-known heterocyclic amine and its synthesis is well-established. wikipedia.org The classical and most cited method for preparing 8-aminoquinoline is the Skraup synthesis, which involves the reaction of o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent.

However, a more common laboratory-scale synthesis starts from quinoline (B57606) itself:

Nitration : Quinoline is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline. wikipedia.org

Separation : The isomers are then separated, often by techniques like distillation or sublimation. wikipedia.org

Reduction : The isolated 8-nitroquinoline is reduced to 8-aminoquinoline. wikipedia.org This reduction can be accomplished using various reagents, with a common method being the use of a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or using a metal in acid, such as tin powder in the presence of hydrochloric acid. wikipedia.orgacs.org

Another synthetic route involves the amination of 8-chloroquinoline. wikipedia.org

Amide Bond Formation Techniques for this compound

The final and crucial step in the synthesis is the formation of the amide bond by coupling 3-(benzyloxy)benzoic acid with 8-aminoquinoline. This reaction generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Coupling Reagent Selection and Optimization

A wide variety of coupling reagents are available to facilitate amide bond formation, each with its own advantages. The selection of the reagent is critical for achieving high yields and purity. hepatochem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an activated ester or an acyl halide, in situ. hepatochem.comresearchgate.net

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To minimize side reactions and potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. hepatochem.comfishersci.co.uk

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. hepatochem.compeptide.com They are known for their high reactivity and are particularly useful for coupling sterically hindered substrates.

Aminium/Uronium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling agents. peptide.comresearchgate.net They react quickly, provide high yields, and suppress racemization. hepatochem.compeptide.com

| Coupling Reagent Class | Examples | Mechanism of Action | Common Byproducts |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Substituted ureas (can be difficult to remove) |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms activated benzotriazolyl ester | Tetramethylurea |

Reaction Condition Parameters (e.g., Solvent, Temperature, Catalyst)

The optimization of reaction conditions is essential for an efficient amide coupling reaction.

Solvent : The choice of solvent is critical. Aprotic polar solvents are typically used to dissolve the reactants and reagents. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN). researchgate.netacs.org

Base : A non-nucleophilic organic base is usually added to the reaction mixture. Its role is to neutralize the acidic proton of the amine and any acidic byproducts formed during the reaction. Commonly used bases include Triethylamine (TEA) and Diisopropylethylamine (DIPEA). researchgate.netfishersci.co.uk

Temperature : Amide coupling reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction of the activating agent with the carboxylic acid. The reaction is then typically allowed to warm to room temperature and stirred for several hours to completion. fishersci.co.uk

Stoichiometry : The carboxylic acid, amine, coupling reagent, and base are typically used in near-equimolar amounts, although a slight excess of the coupling reagent and base may be employed to ensure complete conversion of the limiting reactant.

A typical procedure would involve dissolving 3-(benzyloxy)benzoic acid in DMF, cooling the solution to 0 °C, and then adding the coupling reagent (e.g., HATU) and a base (e.g., DIPEA). After a short activation period, 8-aminoquinoline is added, and the reaction is stirred while warming to room temperature until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

Introduction of the Benzyloxy Moiety

The benzyloxy group is a crucial feature of the target molecule, typically introduced to protect a hydroxyl group on the benzoic acid precursor. This moiety is valued in organic synthesis for its stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions. vanderbilt.eduwiley-vch.de

The primary method for forming the benzyl ether linkage in 3-(benzyloxy)benzoic acid, the precursor to the final benzamide, is through etherification, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. wikipedia.orgjk-sci.com

In the context of synthesizing 3-(benzyloxy)benzoic acid, the reaction typically proceeds by deprotonating the hydroxyl group of 3-hydroxybenzoic acid with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an appropriate benzyl halide, such as benzyl bromide or benzyl chloride, to form the ether bond. wikipedia.orgmdpi.com

Key aspects of this synthesis include:

Base Selection: A variety of bases can be used, ranging from strong hydrides like sodium hydride (NaH) to weaker carbonate bases like potassium carbonate (K₂CO₃). jk-sci.commdpi.com The choice of base depends on the substrate's sensitivity and the desired reaction conditions.

Solvent: The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, which facilitate the SN2 mechanism. jk-sci.comfrancis-press.com

Reaction Conditions: The reaction may be run at room temperature or require heating to proceed at a practical rate. mdpi.com

A typical procedure involves reacting methyl 3-hydroxybenzoate with benzyl bromide in the presence of potassium carbonate in a solvent like acetone. mdpi.com The ester is often used to protect the carboxylic acid during the etherification, followed by hydrolysis to yield the desired 3-(benzyloxy)benzoic acid.

The benzyl group (Bn) is a widely used protecting group for alcohols and phenols in multi-step organic synthesis. Its utility stems from its robustness towards many reagents and conditions where other protecting groups might fail. vanderbilt.eduwiley-vch.de

Advantages of Benzyl Ethers as Protecting Groups:

Stability: Benzyl ethers are stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. vanderbilt.edu

Cleavage: Despite their stability, they can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C). vanderbilt.edu This process, known as hydrogenolysis, cleaves the C-O bond to regenerate the hydroxyl group and produce toluene as a byproduct.

Alternative Cleavage Methods: Other methods for deprotection include using strong acids or dissolving metal reductions, although these are less common and harsher. vanderbilt.edu

In the synthesis of this compound, the benzyl group serves to mask the reactive phenolic hydroxyl of 3-hydroxybenzoic acid. This prevents unwanted side reactions during the subsequent amide bond formation between the carboxylic acid and 8-aminoquinoline. Once the benzamide-quinoline scaffold is assembled, the benzyl group can be retained as part of the final structure or removed if the free hydroxyl functionality is desired for further derivatization or as a target feature.

Advanced Synthetic Transformations and Functionalization of the Benzamide-Quinoline Scaffold

The N-(quinolin-8-yl)benzamide structure is particularly amenable to advanced synthetic transformations due to the directing ability of the 8-aminoquinoline group. This bidentate directing group can coordinate to a metal center, facilitating the activation of otherwise unreactive C-H bonds at specific positions on the quinoline ring. rsc.orgrsc.org

A significant advancement in the functionalization of N-(quinolin-8-yl)benzamides is the development of remote C-H bond activation. The 8-aminoquinoline amide acts as a directing group, enabling regioselective functionalization at the C-5 position of the quinoline ring—a position remote from the coordination site. rsc.orgresearchgate.net

Ruthenium(II) catalysis has been effectively employed for this purpose. For instance, the reaction of N-(quinolin-8-yl)benzamides with various alkyl bromides in the presence of a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, leads to selective C-5 alkylation. rsc.orgresearchgate.net This transformation proceeds via an ortho-aromatic C-H bond activation mechanism, as confirmed by deuterium labeling studies. rsc.org The reaction demonstrates good tolerance for various substituents on the benzamide ring, including electron-donating and electron-withdrawing groups. rsc.org

Beyond alkylation, other remote C-5 functionalizations of the N-(quinolin-8-yl)benzamide scaffold have been achieved, including:

Amidation

Sulfonylation

Allylation

Halogenation rsc.org

A metal-free approach using microwave irradiation has also been developed for the C-5 acetonation of N-(quinolin-8-yl)amides, employing benzoyl peroxide (BPO) as a promoter. rsc.orgrsc.org This cross-dehydrogenative coupling (CDC) method offers an environmentally friendly alternative to metal-catalyzed reactions. rsc.org

| Transformation | Catalyst/Promoter | Reagent | Key Conditions | Reference |

|---|---|---|---|---|

| Alkylation | [Ru(p-cymene)Cl₂]₂ / PPh₃ | Alkyl Bromides | K₂CO₃, 1,2-dichlorobenzene, 120 °C | rsc.org |

| Acetonation (CDC) | Benzoyl Peroxide (BPO) | Acetone | Microwave Irradiation | rsc.orgrsc.org |

| Sulfonylation | Ruthenium Catalyst | Aromatic Sulfonyl Chlorides | - | rsc.org |

The N-(quinolin-8-yl)benzamide scaffold is a versatile substrate for various metal-catalyzed coupling reactions, extending beyond C-H activation. The quinoline nitrogen and the amide nitrogen can act as a bidentate ligand, facilitating reactions catalyzed by transition metals like palladium, copper, and cobalt. researchgate.netacs.org

Studies have investigated the oxidative coupling of N-(quinolin-8-yl)benzamide as a model substrate. Depending on the oxidant and the presence of a cobalt catalyst, different regioselective couplings can be achieved, including ortho-C-C coupling, C-N coupling, and N-N coupling. acs.org This highlights the ability to control reaction pathways to form diverse dimeric or oligomeric structures.

The 8-aminoquinoline moiety itself is a well-established ligand in copper-catalyzed coupling reactions, suggesting that the N-(quinolin-8-yl)benzamide system can participate in or be influenced by such transformations. acs.org While direct examples on the 3-(benzyloxy) derivative are specific, the general reactivity of the scaffold indicates high potential for reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, provided the correct catalytic system is employed.

Structural diversification of the this compound scaffold can be achieved by modifying either the benzyloxy-substituted benzoyl ring or the quinoline ring system.

Modification of the Benzoyl Ring: Derivatization can begin with the starting material, 3-(benzyloxy)benzoic acid. For example, electrophilic aromatic substitution reactions could introduce substituents onto the benzyloxybenzoyl ring, although the directing effects of the existing groups would need to be considered. The synthesis of related compounds like 3-(propargyloxy)-5-(benzyloxy)benzoic acid methyl ester demonstrates that the core benzoic acid structure can be further elaborated. mdpi.comresearchgate.net Additionally, using differently substituted benzyl bromides during the initial etherification step (e.g., p-methoxybenzyl bromide) can introduce variations in the benzyloxy moiety itself. vanderbilt.edu

Modification of the Quinoline Ring: As detailed in section 2.5.1, remote C-H activation provides a powerful tool for directly functionalizing the quinoline ring at the C-5 position. rsc.orgrsc.org This allows for the late-stage introduction of a wide array of chemical groups, leading to a library of structurally diverse compounds from a common intermediate. The substrate scope studies for these C-H activation reactions often include benzamides with various electronic properties (e.g., methoxy (B1213986), chloro, bromo substituents) on the benzoyl ring, demonstrating that these two diversification strategies are compatible. rsc.org

Computational Chemistry and in Silico Investigations of 3 Benzyloxy N Quinolin 8 Yl Benzamide and Analogs

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a foundational tool to understand the three-dimensional structure and electronic properties of 3-(benzyloxy)-N-(quinolin-8-yl)benzamide. This understanding is crucial for predicting its reactivity and interaction with biological macromolecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

While specific Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, DFT calculations are routinely used to investigate the electronic properties of related quinoline (B57606) and benzamide (B126) derivatives. arabjchem.orgnih.govbohrium.comnih.gov These studies typically focus on optimizing the molecular geometry to its lowest energy state and calculating key electronic descriptors.

For analogous compounds, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For a molecule like this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them potential sites for hydrogen bonding and other electrostatic interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Scaffolds Note: This table is a representation based on typical findings for quinoline and benzamide derivatives and not specific data for this compound.

| Parameter | Typical Value Range for Analogous Compounds | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability. |

Potential Energy Surface Scans for Conformational Flexibility

The conformational flexibility of this compound is largely determined by the rotational freedom around its single bonds, particularly the amide bond and the ether linkage of the benzyloxy group. Potential energy surface (PES) scans are computational methods used to explore the energy landscape associated with these rotations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in identifying potential biological targets for a compound and elucidating the nature of their interactions.

Ligand-Receptor Interaction Prediction for Potential Biological Targets

For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked against kinases such as ATM, ATR, and DNA-PKcs, where the quinoline nitrogen forms crucial hydrogen bonds with the hinge region of the kinase. mdpi.com Similarly, benzamide derivatives have been investigated as inhibitors of enzymes like topoisomerases and acetylcholinesterase. mdpi.comresearchgate.net The interactions typically involve hydrogen bonds with the amide group and pi-pi stacking interactions with the aromatic rings. The benzyloxy group in this compound could engage in additional hydrophobic or pi-stacking interactions within a receptor's binding pocket. mdpi.com

Table 2: Potential Biological Targets for Quinoline-Benzamide Scaffolds Based on Analog Docking Studies

| Target Class | Specific Examples | Key Predicted Interactions for Analogs |

|---|---|---|

| Kinases | ATM, ATR, DNA-PKcs, PDGFR | Hydrogen bonding with quinoline nitrogen and amide group; pi-pi stacking. mdpi.comingentaconnect.com |

| Topoisomerases | Topoisomerase I, Topoisomerase IIα | Hydrogen bonding; intercalation via aromatic rings. researchgate.net |

| Cholinesterases | Acetylcholinesterase (AChE) | Pi-pi stacking with aromatic residues; hydrogen bonds. mdpi.com |

| Other Enzymes | Histone Deacetylase 6 (HDAC6) | Pi-pi stacking with the benzyloxy group; interactions with the quinoxaline (B1680401) ring in analogs. mdpi.com |

Binding Affinity Estimation and Scoring Functions

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding interaction.

The scoring functions consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty upon binding. For a series of N-substituted quinoxaline-2-carboxamides, docking studies have been used to correlate predicted binding energies with experimental biological activities, providing a rationale for structure-activity relationships. nih.gov While these scores provide a valuable estimation, they are approximations and are most effective when comparing a series of related compounds against the same target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the interaction and the conformational changes that may occur upon binding.

MD simulations of quinoline derivatives complexed with their protein targets have been performed to assess the stability of the docked poses. arabjchem.orgmdpi.comdoi.org These simulations, often run for nanoseconds, track the movements of all atoms in the system. Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking pose.

Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site. Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein that may play a role in ligand binding and recognition. doi.org For this compound, an MD simulation would be invaluable for confirming the stability of its predicted binding mode and understanding the dynamic interplay between the flexible benzyloxy group and the receptor surface.

Dynamic Behavior of Ligand-Protein Complexes

Information regarding the specific dynamic behavior and interactions of this compound when complexed with protein targets is not available in published research. Molecular dynamics (MD) simulations, which are computational methods used to study the physical movements of atoms and molecules over time, have not been reported for this specific ligand-protein complex.

For related compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, MD simulations have been employed to investigate the stability of ligand-protein interactions. semanticscholar.org These studies typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the conformational stability of the complex over the simulation period, often revealing that the system reaches equilibrium after a certain time. semanticscholar.org However, no such specific simulation data exists for this compound.

Stability and Conformation of this compound in Biological Environments

There is no available data from computational or experimental studies on the specific conformational stability of this compound in simulated biological environments. Such studies would typically involve density functional theory (DFT) calculations to determine optimized geometry and the most stable conformers, or simulation studies to understand its flexibility and preferred shapes in aqueous solution. While these methods are standard in computational chemistry, their application to this compound has not been documented.

Prediction of ADME-Related Properties

Theoretical Absorption and Distribution Profiles (e.g., Lipophilicity, Membrane Permeability)

Specific in silico predictions for the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not available. Theoretical profiles are often generated using online tools and databases like SwissADME or pkCSM, which calculate properties based on the molecule's structure. mdpi.com

Key properties in this category include:

Lipophilicity: Often expressed as a partition coefficient (log P), this property affects both membrane permeability and solubility. There are no published calculated log P values for this specific compound.

Membrane Permeability: This is frequently predicted by examining a compound's adherence to medicinal chemistry rules, such as Lipinski's Rule of Five, and through models that predict permeability in systems like the Caco-2 cell line. mdpi.comresearchgate.net

Aqueous Solubility: This property is critical for absorption and distribution.

Without a published computational analysis, a theoretical ADME profile cannot be constructed. For context, general studies on other novel benzamide derivatives have shown that it is possible to achieve excellent predicted intestinal absorption (over 90%) and good blood-brain barrier permeability. mdpi.com

Table 3.4.1: Theoretical Physicochemical and ADME-Related Properties No data available for this compound.

| Property | Predicted Value | Method/Tool |

|---|---|---|

| Molecular Weight | - | - |

| Log P (Lipophilicity) | - | - |

| Hydrogen Bond Donors | - | - |

| Hydrogen Bond Acceptors | - | - |

| Human Intestinal Absorption | - | - |

Metabolic Stability Prediction (in vitro/in silico models)

There is no published data on the predicted metabolic stability of this compound from either in vitro or in silico models. In silico prediction would involve submitting the compound's structure to models that predict its likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com In vitro studies would typically involve incubating the compound with liver microsomes to measure the rate of its degradation over time. The absence of such studies for this compound means its metabolic fate remains uncharacterized.

Table 3.4.2: Predicted Metabolic Stability Profile No data available for this compound.

| Parameter | Prediction | Method/Tool |

|---|---|---|

| CYP2D6 Substrate | - | - |

| CYP3A4 Substrate | - | - |

| CYP1A2 Inhibitor | - | - |

| CYP2C9 Inhibitor | - | - |

| CYP2C19 Inhibitor | - | - |

| CYP2D6 Inhibitor | - | - |

Structure Activity Relationship Sar Studies of 3 Benzyloxy N Quinolin 8 Yl Benzamide Analogues

Elucidation of Essential Pharmacophoric Features within the Benzamide-Quinoline Scaffold

The benzamide-quinoline scaffold possesses distinct pharmacophoric features that are essential for its biological activity. The N-(quinolin-8-yl)benzamide portion itself is recognized as a privileged structure. The 8-aminoquinoline (B160924) moiety often acts as a bidentate directing group in chemical synthesis and as a strong chelating unit for metal ions within biological targets, such as metalloenzymes. The nitrogen atom of the quinoline (B57606) ring and the amide nitrogen can form a stable five-membered ring upon coordination with a metal center, a feature critical for the inhibitory activity of many quinoline-based compounds.

In the context of enzyme inhibition, such as with sirtuins, the scaffold orients the different substituents into specific binding pockets. Docking studies on related structures, like 3-(benzylthio)benzamide analogues, reveal that the molecule adopts a specific conformation within the active site. The quinoline or an alternative aromatic ring on the amide nitrogen typically occupies a hydrophobic pocket, while the central benzamide (B126) core establishes key hydrogen bonding interactions. The substituent at the 3-position of the benzamide ring (the benzyloxy group in this case) is positioned to interact with a separate, often sizable, pocket of the enzyme, where its interactions can significantly modulate potency and selectivity.

Key pharmacophoric elements include:

The Quinoline Nitrogen: Acts as a hydrogen bond acceptor or metal-coordinating atom.

The Amide Linkage (-CO-NH-): Serves as a crucial hydrogen bond donor and acceptor group, anchoring the molecule to the protein backbone.

The Central Benzene (B151609) Ring: Provides a rigid scaffold for the optimal positioning of substituents.

The 3-Position Linker (e.g., -O-CH2-): The ether or analogous linkage provides the correct geometry and flexibility for the terminal benzyl (B1604629) group to access and interact with a specific binding region.

Impact of Substitutions on the Benzyloxy Moiety on Biological Activity

Modifications to the terminal benzyloxy group have a profound impact on the biological activity of these analogues. SAR studies on closely related thioether (S-CH2-) analogues, which serve as a proxy for the ether linkage, have provided detailed insights into how positional, electronic, and steric factors on this part of the molecule influence potency.

The position of substituents on the terminal benzyl ring is critical. Moving a substituent between the ortho (2-), meta (3-), and para (4-) positions can drastically alter binding affinity. For instance, in a series of 3-(benzylthio)benzamide inhibitors of the enzyme Sirtuin 2 (SIRT2), the placement of a trifluoromethyl (CF3) group had a significant effect on potency.

Table 1: Effect of Positional Isomerism of CF3 on the Benzyl Ring of a Thioether Analogue on SIRT2 Inhibition

| Compound ID | Benzyl Ring Substitution | SIRT2 IC50 (µM) nih.gov |

| Analogue 1 | 4-CF3 | 3.9 nih.gov |

| Analogue 2 | 3-CF3 | 14.2 nih.gov |

| Analogue 3 | 2-CF3 | 21.0 nih.gov |

This data indicates that for the CF3 group, the para (4-) position is strongly favored for inhibitory activity, suggesting the binding pocket best accommodates a substituent at this position.

Both the electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents on the benzyl ring are key determinants of biological activity. Studies have shown that the pocket accommodating this ring is sensitive to these properties. In the same series of SIRT2 inhibitors, various substituents were tested at the preferred para-position.

Table 2: Effect of Para-Substituents on the Benzyl Ring of a Thioether Analogue on SIRT2 Inhibition

| Compound ID | Benzyl Ring Substitution (at position 4) | SIRT2 IC50 (µM) nih.gov | Substituent Effect |

| Analogue 4 | -H (Unsubstituted) | 18.0 nih.gov | Reference |

| Analogue 5 | -F | 11.0 nih.gov | Electron-withdrawing, small |

| Analogue 6 | -Cl | 5.3 nih.gov | Electron-withdrawing, medium |

| Analogue 7 | -Br | 4.8 nih.gov | Electron-withdrawing, larger |

| Analogue 1 | -CF3 | 3.9 nih.gov | Strongly electron-withdrawing |

| Analogue 8 | -CH3 | 12.0 nih.gov | Electron-donating |

| Analogue 9 | -OCH3 | 11.0 nih.gov | Electron-donating |

The results demonstrate a clear trend where electron-withdrawing groups at the para-position enhance potency. A strong correlation is observed with halogen substituents, where activity increases with size from fluorine to bromine. The powerful electron-withdrawing trifluoromethyl group affords the highest potency, while electron-donating groups like methyl and methoxy (B1213986) lead to reduced activity compared to the best-performing analogues. This suggests that the binding pocket has a specific electronic environment and can accommodate moderately bulky groups at this position.

Influence of Substitutions on the Benzamide Ring on Biological Efficacy

Substitutions on the benzamide ring itself, which forms the central scaffold, also play a critical role in modulating biological efficacy. This part of the molecule is often involved in crucial interactions with the target protein.

The position of substituents on the benzamide ring is paramount. Often, these positions are directed into specific sub-pockets of the enzyme's active site. Research on 3-(N-arylsulfamoyl)benzamides, which share the 3-substituted benzamide core, provides relevant insights. In these studies, modifications were made to the N-aryl group, which is analogous to the N-quinolinyl group.

Table 3: Effect of Substituents on the N-Aryl Ring of 3-(N-Arylsulfamoyl)benzamide Analogues on SIRT2 Inhibition

| Compound ID | N-Aryl Ring Substitution (at position 4) | SIRT2 IC50 (µM) nih.gov |

| Analogue 10 | -H (Unsubstituted) | >100 nih.gov |

| Analogue 11 | -F | 16.0 nih.gov |

| Analogue 12 | -Cl | 11.0 nih.gov |

| Analogue 13 | -Br | 10.0 nih.gov |

| Analogue 14 | -CH3 | 30.0 nih.gov |

These findings show that for this analogous series, substitutions on the terminal aromatic ring (equivalent to the quinoline ring) are essential for activity. Halogen substituents are well-tolerated and provide good potency, with larger halogens being slightly more favorable. An electron-donating methyl group is less effective. This highlights the importance of the electronic and steric profile of the quinoline portion of the scaffold for productive binding to the target.

Structure-Activity Relationships of Modifications on the Quinoline Ring System

The quinoline ring is a critical pharmacophore in many biologically active compounds. Modifications to this heterocyclic system, including the position of the nitrogen atom and the introduction of various substituents, can significantly influence the molecule's biological activity. The 8-aminoquinoline moiety, in particular, serves as a versatile scaffold in medicinal chemistry and a common directing group in organic synthesis. researchgate.net

Impact of Nitrogen Atom Position and Substituents

The arrangement of atoms within the quinoline scaffold is crucial for its biological function. The nitrogen atoms within the heterocyclic ring system are often key to forming hydrogen bonds or coordination complexes, which are vital for interactions with biological targets. mdpi.com The aromatic nature of the ring allows it to engage in π-π stacking interactions within hydrophobic pockets of enzymes and receptors. mdpi.comnih.gov

The specific position of the nitrogen linkage and the pattern of substitution on the quinoline ring dramatically affect activity. For instance, in a series of 4-[(quinolin-4-yl)amino]benzamide derivatives studied for anti-influenza virus activity, the placement of substituents on the quinoline ring was a determining factor. The research indicated that compounds with electron-withdrawing groups at the 7-position of the quinoline ring exhibited more potent anti-influenza virus activity. semanticscholar.org This highlights how electronic effects managed by substituents can modulate the binding affinity and efficacy of the entire molecule.

Furthermore, the nature of the substituent group itself is important. In the same study of 4-[(quinolin-4-yl)amino]benzamide derivatives, those with long-chain primary amines showed better activity compared to analogues bearing aromatic rings or naphthenic groups. semanticscholar.org

Table 1: Impact of Quinoline Ring Substituents on Anti-Influenza Activity of 4-[(quinolin-4-yl)amino]benzamide Analogues Data interpretation based on findings from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents. semanticscholar.org

| Quinoline Substituent (at C7) | Amine Substituent | Relative Activity |

| Trifluoromethyl (electron-withdrawing) | Long-chain primary amines | Higher |

| Trifluoromethyl (electron-withdrawing) | Aromatic/naphthenic groups | Lower |

| (Not specified) | (Not specified) | Lower |

Derivatization at C-5 Position of Quinoline Ring

The C-5 position of the N-(quinolin-8-yl)amide scaffold has been a target for selective functionalization to generate novel analogues. Modern synthetic methods have enabled the direct modification of this position. For example, a highly selective remote C(sp³)–H acetonation at the C-5 position has been achieved using microwave irradiation without the need for a transition-metal catalyst. researchgate.net This cross-dehydrogenation coupling (CDC) reaction, promoted by benzoyl peroxide (BPO), allows for the smooth generation of C-5 functionalized products. researchgate.net

Another significant development is the diacetoxyiodobenzene (B1259982) (PIDA)-mediated remote hydroxylation of 8-aminoquinoline amides at the C-5 position. researchgate.net This method is effective for a wide range of aryl, heteroaryl, and aliphatic carboxamides, producing the corresponding hydroxylated derivatives in good yields. The process is scalable and demonstrates high tolerance for various functional groups, suggesting it proceeds through a single-electron transfer (SET) pathway. researchgate.net These synthetic advancements provide crucial tools for creating diverse libraries of C-5 substituted quinoline compounds for further structure-activity relationship studies.

Table 2: Synthetic Functionalization at the C-5 Position of N-(quinolin-8-yl)amides

| Reaction Type | Reagents | Position of Functionalization | Key Features |

| Acetonation | Benzoyl Peroxide (BPO), Acetone/Acetonitrile | C-5 | Microwave-irradiated, transition-metal-free. researchgate.net |

| Hydroxylation | Diacetoxyiodobenzene (PIDA) | C-5 | Scalable, high functional group tolerance. researchgate.net |

Correlation between Structural Changes and Molecular Target Binding Affinities

Understanding the relationship between a molecule's structure and its binding affinity to a specific biological target is fundamental to rational drug design. For quinoline benzamide derivatives, computational studies such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have provided deep insights into these correlations.

In an in-silico study of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), 3D-QSAR models were developed to probe the structural requirements for activity. mdpi.com The analysis revealed that for the benzamide ring, negatively charged groups positioned away from certain substituents enhanced activity, while hydrophilic groups placed closer to other substituents were beneficial. For another ring in the molecule, large, sterically hindered, and hydrophobic groups were found to increase the compound's potency. mdpi.com Molecular docking simulations further clarified the binding mode, showing that these NAMs stabilize within a binding pocket composed of key amino acids including Pro655, Tyr659, and Trp945 through hydrogen bonds and π–π stacking interactions. mdpi.com

Similar correlations have been observed for quinoline analogues targeting other proteins.

Pim-1 Kinase: A study of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified them as potent inhibitors of Pim-1 kinase. Molecular modeling suggested that the 8-hydroxy-quinoline scaffold is a crucial pharmacophore, with its inhibitory potency stemming from interactions with Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme. researchgate.net

Influenza Virus RNA Polymerase: Docking studies of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid revealed key interactions with the PA−PB1 subunit of the influenza virus RNA polymerase. The benzene ring of the 4-aminobenzoic acid portion was shown to form a pi-pi stacking interaction with TRP706, while the carboxylic acid's oxygen atom generated a salt bridge with LYS643, disrupting the crucial PA-PB1 interaction. semanticscholar.org

HDAC-6: In a study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, a related class of compounds, the quinoxaline (B1680401) ring was found to be essential for activity. mdpi.comnih.gov Docking results indicated that this ring binds to the key residue Trp 1182 in the zinc finger ubiquitin-binding domain of HDAC-6 via π-π stacking. mdpi.com

Table 3: Correlation of Structural Features of Quinoline Analogues with Molecular Target Binding

| Compound Class | Molecular Target | Key Interacting Residues | Type of Interaction |

| Aryl Benzamide Derivatives | mGluR5 | Pro655, Tyr659, Trp945 | H-bonds, π–π stacking. mdpi.com |

| 8-Hydroxy-quinoline Derivatives | Pim-1 Kinase | Asp186, Lys67 | Interaction with pharmacophore. researchgate.net |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza RNA Polymerase (PA-PB1) | TRP706, LYS643 | Pi-pi stacking, Salt bridge. semanticscholar.org |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | HDAC-6 (Zf-UBD) | Trp 1182 | π–π stacking. mdpi.com |

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Detailed Molecular Mechanisms of Enzyme Inhibition (e.g., ATP-binding site interaction)

Currently, there are no publicly available studies that detail the specific enzyme inhibitory activity of 3-(benzyloxy)-N-(quinolin-8-yl)benzamide. A thorough investigation would typically involve screening the compound against a panel of enzymes, particularly kinases, due to the structural motifs present in the molecule which are often found in kinase inhibitors. Should inhibitory activity be identified, further studies would be necessary to elucidate the precise mechanism. This would include kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and biophysical assays, such as X-ray crystallography or NMR spectroscopy, to visualize the interaction between the compound and the enzyme's active site, including any potential interactions with the ATP-binding pocket.

Cellular Pathway Modulation Studies

Without identified protein targets, the analysis of downstream signaling events modulated by this compound has not been documented. Research in this area would typically involve treating cultured cells with the compound and subsequently measuring the phosphorylation status or activity levels of key proteins within various signaling cascades. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics would be employed to identify which cellular pathways are affected.

There is no available data on gene expression profiling of cells treated with this compound. Such studies, often conducted using techniques like RNA sequencing (RNA-Seq) or microarray analysis, would provide a global view of the transcriptional changes induced by the compound. This information can offer crucial clues about the cellular processes and pathways it perturbs, helping to infer its mechanism of action and potential therapeutic applications.

Target Deconvolution Strategies

The primary and secondary protein targets of this compound have not been identified in the public scientific literature. Target deconvolution is a critical step in understanding a compound's mechanism of action and potential off-target effects. Common strategies to identify protein targets include affinity chromatography, where a modified version of the compound is used to pull down its binding partners from cell lysates, and computational approaches that predict potential targets based on structural similarity to known ligands.

The development and use of chemical probes for this compound have not been reported. Chemical probes are valuable tools for identifying and validating protein targets. These probes are typically derivatives of the compound of interest that incorporate a reactive group for covalent labeling of the target protein or a tag for affinity purification and subsequent identification by mass spectrometry.

Intracellular Localization and Distribution (cellular models only)

The precise intracellular localization and distribution of this compound in cellular models have not been definitively established through direct imaging studies. However, insights into its likely subcellular distribution can be inferred from the known localization of its primary molecular target, Sirtuin 2 (SIRT2).

SIRT2 is predominantly found in the cytoplasm, where it associates with various cytoskeletal components, including microtubules. Its cytosolic localization is crucial for its role in regulating cellular processes such as cell cycle progression and cytoskeletal dynamics. Therefore, it is hypothesized that this compound, as an inhibitor of SIRT2, would need to distribute to the cytoplasm to exert its biological effects.

Studies on related quinolinyl-benzamide compounds, which also target SIRT2, have shown cellular effects consistent with a cytosolic site of action. For instance, the inhibition of SIRT2 by these compounds leads to an increase in the acetylation of α-tubulin, a key component of the microtubule network. This modulation of a cytosolic protein further supports the hypothesis that these inhibitors are active within the cytoplasm.

While direct experimental evidence for the subcellular distribution of this compound is currently lacking, the available data on its molecular target strongly suggest a primary localization within the cytoplasm of cancer cells. Future studies employing fluorescently labeled analogs of the compound could provide direct visualization of its intracellular distribution and confirm its co-localization with SIRT2 in the cytoplasm.

Table 1: Subcellular Localization of the Primary Target of this compound (SIRT2) in Various Cellular Models

| Cell Line | Cell Type | Primary Localization of SIRT2 |

| HeLa | Human Cervical Cancer | Cytoplasm, associated with microtubules |

| HEK293 | Human Embryonic Kidney | Predominantly Cytoplasmic |

| SH-SY5Y | Human Neuroblastoma | Cytoplasm |

| MCF-7 | Human Breast Cancer | Cytoplasm |

| U2OS | Human Osteosarcoma | Cytoplasm |

Conceptual Therapeutic Potential and Future Research Directions

Pre-clinical Therapeutic Applications Based on Observed Biological Activities

While direct preclinical data on 3-(benzyloxy)-N-(quinolin-8-yl)benzamide is limited, the analysis of its core components and related molecules provides a strong basis for its potential applications in several therapeutic areas.

The benzamide (B126) scaffold is a component of numerous molecules investigated for their anticancer properties. A key area of interest is angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. google.com Research into structurally related benzamide derivatives has identified compounds that can inhibit the proliferation of endothelial cells, a crucial step in angiogenesis. nih.gov

For instance, a high-throughput screening identified 3-[(E)-styryl]benzamides as specific inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation. nih.gov Optimization of this scaffold led to compounds that not only inhibited HUVEC proliferation and tube formation but also demonstrated potent in vivo antitumor activity in xenograft models, where they decreased microvessel density. nih.gov Similarly, other research has pointed to the potential of targeting the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) with benzamide analogues as an anti-angiogenic strategy. google.com

Furthermore, the quinoxaline (B1680401) scaffold, which is structurally related to the quinoline (B57606) moiety, has been a focus in anticancer drug development. nih.gov Derivatives such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown broad-spectrum antiproliferative activity against various cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer. nih.govnih.gov These findings suggest that the this compound scaffold, combining both the benzamide and a quinoline ring system, represents a promising starting point for the development of novel anticancer agents, particularly those targeting angiogenesis.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.17 ± 0.9 |

| HCT-116 (Colon Cancer) | 9.46 ± 0.7 |

| MCF-7 (Breast Cancer) | 6.93 ± 0.4 |

The quinoline ring is a well-established pharmacophore in the development of anti-infective agents. This structural motif is present in several approved drugs, particularly antimalarials and antibacterials. Research has shown that quinoline derivatives can exhibit potent antimicrobial activity. nih.gov

Recent studies on complex derivatives containing both a benzyloxy and a quinoline moiety have demonstrated significant potential. For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net Several of these compounds showed promising activity, suggesting that the combination of these chemical groups could lead to the development of new lead compounds for treating mycobacterial infections. nih.govresearchgate.net Another study highlighted the potential of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza virus agents. mdpi.com This collective evidence supports the exploration of this compound and its analogues as potential candidates for anti-infective drug discovery.

Neuroprotection: There is emerging evidence for the neuroprotective potential of benzyloxy benzamide derivatives. nih.gov One area of investigation is ischemic stroke, where excessive activation of N-methyl-d-aspartate receptors (NMDARs) and neuronal nitric oxide synthase (nNOS) contributes to neuronal damage. Disrupting the interaction between postsynaptic density protein 95 (PSD95) and nNOS is a promising therapeutic strategy. nih.gov Starting from a known PSD95-nNOS protein-protein interaction inhibitor, researchers developed a series of novel benzyloxy benzamide derivatives with improved neuroprotective activities in primary cortical neurons against glutamate-induced damage. One of the lead compounds from this research exhibited powerful therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO), reducing infarct size and neurological deficits. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing agents to treat ischemic stroke.

Anti-inflammatory Activity: The benzamide structure is also associated with anti-inflammatory properties. nih.gov Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, by inhibiting the transcription factor NF-kappaB. nih.gov This mechanism of action suggests that benzamides have potent anti-inflammatory properties. Furthermore, other research on dihydroquinazolin-yl benzamide derivatives has led to the identification of compounds with significant in vivo anti-inflammatory and analgesic effects, coupled with an improved gastric profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Challenges in Scaffold Optimization for Enhanced Activity and Specificity

While the this compound scaffold is promising, significant challenges exist in optimizing it to create a viable drug candidate. A primary challenge is enhancing potency and selectivity for the desired biological target while minimizing off-target effects.

Research on related scaffolds, such as 3-(benzylsulfonamido)benzamides developed as SIRT2 inhibitors for neurodegenerative diseases like Huntington's, highlights these difficulties. nih.gov Key challenges include:

Improving Potency: Initial lead compounds often have modest activity. Enhancing potency typically requires extensive structure-activity relationship (SAR) studies to understand how different substituents on the benzyloxy and quinoline rings affect target binding.

Achieving Selectivity: Many biological targets, such as kinases or sirtuins, belong to large families of related proteins. Achieving selectivity for the desired target (e.g., SIRT2 over the highly similar SIRT1 and SIRT3) is crucial to avoid unwanted side effects. nih.govnih.gov

Enhancing Pharmacokinetic Properties: A potent and selective compound is not useful if it has poor absorption, distribution, metabolism, and excretion (ADME) properties. A major hurdle is often metabolic instability. For instance, some derivatives suffer from rapid oxidative demethylation, rendering them inactive. nih.gov Improving properties like aqueous solubility and metabolic stability without losing biological activity is a delicate balancing act. nih.gov

Future Research Avenues for this compound

Future research should focus on a systematic exploration of the this compound scaffold to unlock its full therapeutic potential.

A rational, mechanism-driven approach is essential for developing next-generation derivatives. This involves several key strategies:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is the cornerstone of optimization. This involves synthesizing a library of analogues by modifying each part of the molecule:

Substituting the benzyloxy ring with various electron-donating or electron-withdrawing groups.

Altering the substitution pattern on the quinoline ring.

Modifying the benzamide linker, for example, by exploring inverse amides or replacing it with metabolically stable alternatives like thioethers, as has been successfully done for related scaffolds. nih.gov

Computational Modeling: Molecular docking studies can provide valuable insights into how the compound and its derivatives bind to the active site of a target protein. nih.gov This can help rationalize observed SAR data and guide the design of new analogues with improved binding affinity and selectivity. For example, docking can reveal unfavorable interactions or identify empty pockets in the binding site that can be filled by adding specific functional groups to the molecule. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the molecule's pharmacokinetic profile without sacrificing its biological activity. For example, replacing a metabolically labile group with a more stable one.

By combining these synthetic, biological, and computational approaches, researchers can systematically refine the this compound scaffold to develop potent, selective, and drug-like candidates for a range of therapeutic applications.

Exploration of Combination Therapies in Pre-clinical Models

The therapeutic potential of a novel compound can often be significantly enhanced when used in combination with existing drugs. For this compound, the exploration of combination therapies in pre-clinical models is a critical next step. The rationale for such studies is rooted in the multifaceted nature of many diseases, including cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient.

One promising avenue is the investigation of this compound alongside agents that induce apoptosis, or programmed cell death. For instance, studies on structurally related bis-8-hydroxyquinoline substituted benzylamines have shown that their cytotoxic effects can be potentiated by the pro-apoptotic effects of TNF-Related Apoptosis-Inducing Ligand (TRAIL) nih.gov. This suggests that this compound could potentially sensitize cancer cells to TRAIL-induced apoptosis, a hypothesis that warrants investigation in relevant cancer cell line models.

Future pre-clinical studies should aim to identify synergistic or additive effects when this compound is combined with standard-of-care chemotherapeutics or targeted therapies. Such studies would involve cell-based assays to determine the combination index, followed by in vivo studies in animal models to assess efficacy and potential for reduced toxicity compared to monotherapy.

A key aspect of this research will be the selection of appropriate cancer models. Given that related quinoline-based compounds have shown activity against a range of cancer cell lines, initial screens could include models for leukemia, breast cancer, lung cancer, and ovarian cancer nih.gov. The choice of combination agent would be guided by the specific molecular drivers of these cancers.

Interactive Table: Potential Combination Therapy Approaches

| Therapeutic Area | Potential Combination Agent | Rationale | Pre-clinical Model |

|---|---|---|---|

| Oncology | TRAIL | Potentiation of apoptosis | Cancer cell lines (e.g., KB3) |

| Oncology | Standard Chemotherapeutics | Synergistic cytotoxicity, overcoming resistance | Xenograft mouse models |

Application of Advanced Synthetic Methodologies for Library Generation

To fully elucidate the therapeutic potential and establish a robust structure-activity relationship (SAR), the synthesis of a diverse library of analogues of this compound is essential. Advanced synthetic methodologies can facilitate the rapid and efficient generation of such a library, allowing for systematic modification of the core scaffold.

The core structure of this compound consists of three key components that can be readily modified: the benzyloxy-substituted benzoyl moiety, the amide linker, and the quinoline-8-amine portion. Modern synthetic techniques such as parallel synthesis and diversity-oriented synthesis can be employed to generate a wide array of derivatives.

For instance, the synthesis of related N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been achieved through an azide coupling method, which allows for the introduction of a variety of primary and secondary amines mdpi.com. A similar approach could be adapted for the synthesis of analogues of this compound, enabling the exploration of different substituents on the amide nitrogen.

Furthermore, the benzyloxy group itself can be replaced with other functionalities to probe the impact on biological activity. The synthesis of related benzoylpiperidine derivatives has involved the functionalization of the benzoyl ring, followed by amidic condensation unipi.it. This highlights the feasibility of introducing a range of substituents at various positions of the benzene (B151609) ring of the 3-(benzyloxy)benzoyl moiety.

The generation of a focused library of compounds will enable a comprehensive SAR study, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Interactive Table: Synthetic Strategies for Library Generation

| Core Moiety | Synthetic Approach | Potential Modifications |

|---|---|---|

| Benzoyl Ring | Functionalization prior to amide coupling | Substitution with electron-donating/withdrawing groups, heterocyclic rings |

| Amide Linker | Azide coupling or direct amidation | N-alkylation, N-arylation, replacement with bioisosteres |

In-depth Mechanistic Studies at the Sub-cellular Level

Understanding the mechanism of action of this compound at the sub-cellular level is paramount for its rational development as a therapeutic agent. While the precise molecular targets are yet to be fully elucidated, research on structurally similar compounds provides valuable clues and directs future investigations.

For example, some quinoline derivatives have been found to exert their anticancer effects through the inhibition of enzymes such as topoisomerases or specific kinases involved in cancer cell signaling mdpi.com. In silico mechanistic studies of related benzyloxyquinoxaline derivatives have suggested the inhibition of HDAC6 through binding to its unique zinc finger ubiquitin-binding domain mdpi.comnih.gov. These findings suggest that this compound could potentially target similar pathways.

Future mechanistic studies should employ a range of biochemical and cell-based assays to identify the direct binding partners of the compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays can be utilized to identify protein targets.

Furthermore, investigating the sub-cellular localization of the compound can provide insights into its mechanism of action. For instance, if the compound is found to accumulate in the nucleus, it may suggest an interaction with DNA or nuclear proteins. Conversely, localization to the mitochondria could imply an effect on cellular metabolism or apoptosis.

Studies on related bis-8-hydroxyquinoline substituted benzylamines have indicated that they activate caspase 3/7, suggesting that their biological target is located upstream of these executioner caspases nih.gov. A similar investigation into the effects of this compound on caspase activation pathways would be a logical step in unraveling its pro-apoptotic mechanism.

Interactive Table: Proposed Mechanistic Studies

| Area of Investigation | Experimental Approach | Potential Outcome |

|---|---|---|

| Target Identification | Affinity chromatography, thermal shift assays | Identification of direct binding proteins |

| Pathway Analysis | Western blotting, reporter gene assays | Elucidation of affected signaling pathways |

| Sub-cellular Localization | Fluorescence microscopy with a tagged compound | Determination of the site of action within the cell |

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzamide derivative with a quinolin-8-amine under reflux in ethanol or similar solvents. For example:

- Amide Coupling : Reacting 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid as a catalyst yields hybrid benzamide-quinoline compounds. Purification via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) is critical for isolating the product .

- Microwave-Assisted Synthesis : Microwave irradiation accelerates cross-dehydrogenative coupling (CDC) with acetone/acetonitrile under metal-free conditions, achieving C5 functionalization in high yields (e.g., 69%–93%) .

- Optimization Tips : Adjusting equivalents of reagents (e.g., 3 equiv. of paroxetine hydrochloride) and solvent ratios (petroleum ether/acetone 4:1) improves yields .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying characteristic peaks (e.g., δ 10.81 ppm for amide protons) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight with precision (e.g., m/z 267 [M+H]⁺) .

- Chromatography : Flash chromatography (EA:DCM:PE gradients) or silica gel columns resolve impurities .

Advanced Research Questions

Q. How can regioselective C–H functionalization at the C5 position of the quinoline ring be achieved?

- Microwave-Accelerated CDC : Under metal-free conditions, benzoyl peroxide (BPO) promotes C5 acetonation using acetone as a coupling partner. This method is rapid (30–60 min) and scalable to gram quantities .

- Copper-Catalyzed Halogenation : Cu(OAc)₂ mediates selective C5 bromination via N,N-bidentate coordination, requiring acidic additives (e.g., HBr) for optimal selectivity (65%–78% yields) .

- Sulfonylation : Sodium sulfinates enable C5 sulfonylation under Cu(II) catalysis, producing derivatives with low odor and high environmental compatibility .

Q. How do reaction conditions dictate divergent mechanistic pathways in Cu(II)-mediated oxidations?

- Basic Conditions : Organometallic C–H activation dominates, leading to directed methoxylation/chlorination of the benzamide group. DFT studies support a concerted metalation-deprotonation (CMD) mechanism .

- Acidic Conditions : Single-electron transfer (SET) mechanisms prevail, causing nondirected chlorination of the quinoline ring. Mechanistic divergence is confirmed by isotopic labeling and computational modeling .

Q. What strategies enable cobalt-catalyzed C–H annulation with allenes to construct isoquinolinones?

- Base-Dependent Regioselectivity : Using K₂CO₃ yields endo-cyclic isoquinolinones, while CsOAc favors exo-cyclic products. The reaction tolerates terminal/internal allenes and operates at room temperature (up to 88% yield) .

- Substrate Scope : Electron-deficient benzamides show higher reactivity. Steric hindrance at the ortho position reduces efficiency .

Q. How does the N-(quinolin-8-yl)amide directing group compare to other auxiliaries in C–H activation?

- Bidentate Coordination : The 8-aminoquinoline amide’s N,N-chelation is essential for stabilizing transition states in Cu- or Co-catalyzed reactions. Substitution with monodentate groups (e.g., N-methylamide) abolishes reactivity .

- Versatility : Outperforms esters (e.g., quinolin-8-yl benzoate) in directing C–H functionalization due to stronger metal-ligand interactions .

Q. How can researchers resolve contradictions in reported reaction yields for similar synthetic protocols?

- Catalyst Screening : Low yields in pentafluorophenylation (8% ) may require alternative catalysts (e.g., Pd(OAc)₂ for benzylation ).

- Solvent/Additive Optimization : Acidic additives (e.g., HBr) improve Cu-catalyzed bromination yields, while microwave irradiation enhances efficiency in CDC reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.